2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide
Description
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide features a pyridazinone core substituted at position 3 with a 2-fluorophenyl group and at position 1 with an acetamide linker. The acetamide side chain terminates in a 3-(1-methyl-benzimidazol-2-yl)propyl group, distinguishing it from related derivatives.
Properties
Molecular Formula |
C23H22FN5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C23H22FN5O2/c1-28-20-10-5-4-9-19(20)26-21(28)11-6-14-25-22(30)15-29-23(31)13-12-18(27-29)16-7-2-3-8-17(16)24/h2-5,7-10,12-13H,6,11,14-15H2,1H3,(H,25,30) |
InChI Key |
GWGRLMAFKXOGSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone-Based Acetamides
Key Observations:
- Fluorinated Aryl Groups: The 2-fluorophenyl substitution in the target compound and Y041-4970 (Table 1) is associated with enhanced electronic effects and metabolic stability compared to non-fluorinated analogues .
- Benzimidazole moieties are known for interactions with kinases and GPCRs .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:
- Acetylcholinesterase Inhibition: highlights pyridazinone-acetamide hybrids (e.g., ZINC08993868) as acetylcholinesterase inhibitors, suggesting the target compound may share this activity .
- SAR Trends : Fluorine substitution (2-fluorophenyl) in the target compound and Y041-4970 may enhance binding affinity to hydrophobic pockets in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
